molecular formula C18H26ClNO B3066948 1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride CAS No. 95422-34-7

1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride

Cat. No. B3066948
CAS RN: 95422-34-7
M. Wt: 307.9 g/mol
InChI Key: ZZFVDVYMCNSPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a p-Methoxybenzyl (PMB) group . The PMB group is a protective group used in organic chemistry. It can be protected or deprotected under the same conditions as the benzyl group .


Synthesis Analysis

The PMB group can be protected or deprotected under the same conditions as the benzyl group . It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions .


Molecular Structure Analysis

The PMB group is a benzyl group with a methoxy group (-OCH3) attached to the para position of the benzene ring . The rest of the molecule, “2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride”, suggests an isoquinoline structure with a methyl group at the 2-position and a hydrochloride salt form.


Chemical Reactions Analysis

The PMB group can be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions . The reaction mechanism follows the mechanism of Williamson ether synthesis .

Future Directions

The future directions for this compound would likely depend on its intended use. The PMB group is widely used in organic synthesis, so this compound could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.ClH/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14;/h7-10,18H,3-6,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFVDVYMCNSPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1CC3=CC=C(C=C3)OC)CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610064
Record name 1-[(4-Methoxyphenyl)methyl]-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride

CAS RN

95422-34-7
Record name 1-[(4-Methoxyphenyl)methyl]-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride
Reactant of Route 4
1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride
Reactant of Route 5
1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(p-Methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.